molecular formula C9H16O2S2 B15223659 5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid

5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid

Cat. No.: B15223659
M. Wt: 220.4 g/mol
InChI Key: UJNIQUMGAWSINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid is a compound with the molecular formula C8H14O2S2. . This compound is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid typically involves the formation of the dithiolane ring followed by the attachment of the pentanoic acid chain. One common method involves the reaction of 5-methyl-1,2-dithiolane-3-thione with a suitable pentanoic acid derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Sodium borohydride, dithiothreitol.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid involves its ability to act as an antioxidant. It can neutralize free radicals and reduce oxidative stress in cells. The compound interacts with various molecular targets, including enzymes and proteins involved in redox reactions. It also participates in the regeneration of other antioxidants, such as glutathione .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid is unique due to its specific structure, which includes a methyl group on the dithiolane ring. This structural feature may influence its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H16O2S2

Molecular Weight

220.4 g/mol

IUPAC Name

5-(5-methyldithiolan-3-yl)pentanoic acid

InChI

InChI=1S/C9H16O2S2/c1-7-6-8(13-12-7)4-2-3-5-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

UJNIQUMGAWSINP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(SS1)CCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.